molecular formula C8H11ClN2O2 B12513690 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

Cat. No.: B12513690
M. Wt: 202.64 g/mol
InChI Key: SGVRDZOLEUNEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of beta-alanine, where the amino group is substituted with a pyridin-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with beta-alanine. One common method includes the use of diethyl 2-acetamido-2-(pyridin-2-yl)malonate as a starting material, which undergoes hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while substitution reactions can produce various amides .

Mechanism of Action

The mechanism of action of 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

  • 3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
  • 3-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
  • 3-(Pyridin-2-ylamino)propanoic acid

Comparison: Compared to its analogs, 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H

InChI Key

SGVRDZOLEUNEQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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